molecular formula C23H20ClFN2O3S2 B11350633 N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide

N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide

Cat. No.: B11350633
M. Wt: 491.0 g/mol
InChI Key: SOFBHHKJAYESAI-UHFFFAOYSA-N
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Description

N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is a complex organic compound with a molecular formula of C23H20ClFN2O3S2 and an average mass of 490.998 Da . This compound features a unique structure that includes a chlorobenzyl group, a sulfanyl linkage, and a dibenzo-thiazinyl moiety, making it an interesting subject for various scientific studies.

Preparation Methods

The synthesis of N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route generally starts with the preparation of the chlorobenzyl sulfanyl intermediate, followed by its reaction with an appropriate dibenzo-thiazinyl derivative under controlled conditions. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the cleavage of the sulfanyl linkage.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to facilitate the desired transformations.

Scientific Research Applications

N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: The compound is utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the presence of the fluorine atom and the dibenzo-thiazinyl moiety may enhance its binding affinity to specific protein targets, leading to the inhibition or activation of particular biochemical pathways.

Comparison with Similar Compounds

When compared to similar compounds, N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide stands out due to its unique combination of functional groups. Similar compounds include:

These compounds share structural similarities but differ in specific functional groups, leading to variations in their chemical reactivity and biological activity. The presence of the dibenzo-thiazinyl moiety in This compound imparts unique properties that make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H20ClFN2O3S2

Molecular Weight

491.0 g/mol

IUPAC Name

N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]-2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetamide

InChI

InChI=1S/C23H20ClFN2O3S2/c24-20-7-3-1-5-16(20)15-31-12-11-26-23(28)14-27-21-10-9-17(25)13-19(21)18-6-2-4-8-22(18)32(27,29)30/h1-10,13H,11-12,14-15H2,(H,26,28)

InChI Key

SOFBHHKJAYESAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSCCNC(=O)CN2C3=C(C=C(C=C3)F)C4=CC=CC=C4S2(=O)=O)Cl

Origin of Product

United States

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